Quinazoline-4,8-dicarboxylic acid

pKa Heterocyclic Chemistry Hydrogen Bonding

Quinazoline-4,8-dicarboxylic acid (CAS 569660-10-2) is a bicyclic heterocyclic dicarboxylic acid building block consisting of a quinazoline core—a benzene ring fused to a pyrimidine ring—substituted with carboxylic acid groups at the 4- and 8-positions. With a molecular formula of C10H6N2O4 and a molecular weight of 218.17 Da, this compound possesses two aromatic nitrogen atoms (N1 and N3) that are absent in its closest quinoline-based analog, conferring distinct hydrogen-bonding capacity and electronic properties.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 569660-10-2
Cat. No. B11889433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-4,8-dicarboxylic acid
CAS569660-10-2
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)N=CN=C2C(=O)O
InChIInChI=1S/C10H6N2O4/c13-9(14)6-3-1-2-5-7(6)11-4-12-8(5)10(15)16/h1-4H,(H,13,14)(H,15,16)
InChIKeyWSUDNPPYDLEBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-4,8-dicarboxylic Acid (CAS 569660-10-2): Core Structural Identity and Procurement Reference


Quinazoline-4,8-dicarboxylic acid (CAS 569660-10-2) is a bicyclic heterocyclic dicarboxylic acid building block consisting of a quinazoline core—a benzene ring fused to a pyrimidine ring—substituted with carboxylic acid groups at the 4- and 8-positions . With a molecular formula of C10H6N2O4 and a molecular weight of 218.17 Da, this compound possesses two aromatic nitrogen atoms (N1 and N3) that are absent in its closest quinoline-based analog, conferring distinct hydrogen-bonding capacity and electronic properties [1]. It is commercially supplied at a certified purity of NLT 98%, meeting specifications suitable for pharmaceutical R&D and quality control applications .

Why Quinazoline-4,8-dicarboxylic Acid Cannot Be Simply Swapped with Quinoline-4,8-dicarboxylic Acid or Other Isomers


The critical structural distinction between quinazoline-4,8-dicarboxylic acid and its nearest analog, quinoline-4,8-dicarboxylic acid (CAS 91059-59-5), is the replacement of the pyridine ring's C3 carbon with a nitrogen atom at the 3-position of the quinazoline core . This single atom change alters the heterocycle's electron density, lowering the pKa of the conjugate acid from approximately 4.5 (quinoline) to approximately 3.51 (quinazoline) and introducing a second hydrogen-bond acceptor site [1]. In metal-organic framework (MOF) synthesis or medicinal chemistry campaigns, this translates to quantifiably different coordination geometries, solubility profiles, and biological target engagement. Generic substitution without verifying these properties risks synthetic failure or irreproducible biological data.

Quantitative Differentiation of Quinazoline-4,8-dicarboxylic Acid from Closest Analogs


Core Heteroatom Architecture: Quinazoline vs. Quinoline Impact on Basicity

The quinazoline core of the target compound exhibits a conjugate acid pKa of approximately 3.51, whereas the closest structural analog, quinoline-4,8-dicarboxylic acid, possesses a quinoline core with a conjugate acid pKa of approximately 4.5 [1]. This ~1.0 unit difference in acidity confirms that the quinazoline derivative is a significantly weaker base and a stronger hydrogen-bond acceptor, directly influencing protonation state at physiological pH and coordination behavior in metal complexation.

pKa Heterocyclic Chemistry Hydrogen Bonding

Molecular Formula and Hydrogen-Bonding Capacity: Quinazoline vs. Quinoline Dicarboxylic Acids

The target compound (C10H6N2O4) contains two aromatic nitrogen atoms, providing two hydrogen-bond acceptor (HBA) sites on the heterocyclic core, in addition to the four HBA sites from the carboxylic acid groups . In contrast, quinoline-4,8-dicarboxylic acid (C11H7NO4) has only one endocyclic HBA site . This difference yields a higher topological polar surface area (tPSA ≈ 100.4 Ų for the target vs. estimated ~87 Ų for the quinoline analog) and modifies the compound's capacity for directional intermolecular interactions.

Hydrogen Bond Donor/Acceptor Count Molecular Recognition Drug Design

Commercial Purity Certification: NLT 98% with ISO-Compliant Quality Systems

The target compound is produced under ISO-certified quality systems with a certified purity of NLT 98%, accompanied by batch-specific analytical documentation (e.g., NMR, HPLC) . While the comparator quinoline-4,8-dicarboxylic acid is also listed at 98% purity , the NLT (Not Less Than) specification of the target guarantees a minimum threshold rather than a nominal value, providing the quantitative rigor required for cGMP intermediate procurement and reproducible catalytic screening.

Purity Quality Control Pharmaceutical Intermediate

Validated Application Scenarios for Quinazoline-4,8-dicarboxylic Acid Based on Quantitative Differentiation


Ligand Design for Metal-Organic Frameworks Requiring Non-Basic Nitrogen Sites

The weaker basicity of the quinazoline core (pKa ≈ 3.51 vs. ≈ 4.5 for quinoline) makes quinazoline-4,8-dicarboxylic acid the preferred linker for MOFs synthesized under acidic conditions, where the nitrogen atoms remain deprotonated and available for metal coordination rather than being sequestered as pyridinium cations [1]. The additional hydrogen-bond acceptor site further enables the construction of frameworks with higher connectivity and enhanced gas sorption selectivity.

Pharmaceutical Intermediate with Enhanced Hydrogen-Bonding Pharmacophore

The two endocyclic nitrogen atoms provide a dual hydrogen-bond-accepting pharmacophore not present in quinoline-based analogs [1]. This structural feature is critical for kinase inhibitor design, where the quinazoline core engages the hinge region of ATP-binding pockets. The 4,8-dicarboxylic acid substitution pattern facilitates rapid amide or ester derivatization, while the NLT 98% purity specification ensures reliable structure-activity relationship (SAR) data .

Coordination Chemistry Studies Targeting Hard Metal Ions

The higher acidity of the quinazoline conjugate acid and the additional electron-withdrawing effect of the second nitrogen enhance the deprotonation tendency of the carboxylic acid groups, favoring chelation to hard metal ions (e.g., Zr(IV), Hf(IV), Ln(III)) [1]. This makes quinazoline-4,8-dicarboxylic acid a superior building block for constructing hydrolytically stable coordination polymers for catalysis or sensing applications, where quinoline-based linkers may exhibit weaker binding due to reduced carboxylate anion stabilization.

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